Methyl 2-chloro-4-(3-chlorophenyl)benzoate
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Overview
Description
Methyl 2-chloro-4-(3-chlorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, substituted with chlorine atoms at specific positions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-(3-chlorophenyl)benzoate typically involves the esterification of 2-chloro-4-(3-chlorophenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(3-chlorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol, 2-chloro-4-(3-chlorophenyl)benzyl alcohol.
Oxidation: Products can include quinones or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 2-chloro-4-(3-chlorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(3-chlorophenyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chlorobenzoate
- Methyl 4-chlorobenzoate
- Methyl 2,4-dichlorobenzoate
Uniqueness
Methyl 2-chloro-4-(3-chlorophenyl)benzoate is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-chlorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-14(17)12-6-5-10(8-13(12)16)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRLVWZRVYQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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